

Application Notes and Protocols for ATR-101

Dosing and Administration in Research

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Compound of Interest

Compound Name: *Nevanimibe*

Cat. No.: *B238670*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of ATR-101 (**nevanimibe**), a selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1), in research settings. The information is compiled from preclinical and clinical studies in adrenocortical carcinoma (ACC), Cushing's syndrome, and congenital adrenal hyperplasia (CAH).

Preclinical Dosing and Administration

Preclinical studies in animal models have been crucial in establishing the safety profile and therapeutic potential of ATR-101.

In Vivo Studies in Mice

In a study investigating the effects of ATR-101 on ACC xenografts, H295R cells were implanted in CB17-SCID mice.^[1] ATR-101 was administered orally once the xenografts reached a mean size of 100 mm³.^{[1][2]}

Parameter	Value	Reference
Animal Model	CB17-SCID mice with H295R cell xenografts	[1]
Drug	ATR-101	[1]
Dosage	1 mg/g/day	[1] [2]
Route of Administration	Oral gavage	[1]
Vehicle	0.5% Carboxymethyl cellulose (CMC)-saline	[1]
Study Duration	Not specified	

In Vivo Studies in Dogs

Studies in beagle dogs have been instrumental in evaluating the pharmacokinetics and pharmacodynamics of ATR-101.

Parameter	Value	Reference
Animal Model	Beagle dogs	[3]
Drug	ATR-101	[3]
Dosage	3 mg/kg/day for 7 days, followed by 30 mg/kg/day for 7 days	[3]
Route of Administration	Oral gavage	[3]
Vehicle	0.5% hydroxypropylmethylcellulose	[3]
Dose Volume	5 mL/kg	[3]

In a separate study on dogs with naturally occurring Cushing's syndrome, a similar dose-escalation strategy was employed.[\[4\]](#)[\[5\]](#)

Parameter	Value	Reference
Animal Model	Dogs with naturally occurring Cushing's syndrome	[4][5]
Drug	ATR-101	[4][5]
Dosage	3 mg/kg once daily for 1 week, followed by 30 mg/kg once daily for 1 or 3 weeks	[4][5]
Route of Administration	Oral	[4]

Clinical Dosing and Administration

ATR-101 has been evaluated in several clinical trials for various adrenal-related disorders.

Phase 1 Study in Advanced Adrenocortical Carcinoma

A first-in-human, Phase 1 study was conducted to determine the safety and tolerability of ATR-101 in patients with advanced ACC.[6]

Parameter	Value	Reference
Study Phase	Phase 1	
Indication	Advanced Adrenocortical Carcinoma	[6]
Patient Population	Adults (18+ years) who have failed or declined standard therapy	[6]
Route of Administration	Oral	[6]
Dosing Regimen	Daily oral dosing (specific dose levels not detailed in the provided search results)	[6]

Phase 2 Study in Cushing's Syndrome

A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of ATR-101 in adults with endogenous Cushing's syndrome.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Parameter	Value	Reference
Study Phase	Phase 2	[7] [10]
Indication	Endogenous Cushing's Syndrome	[7] [8] [9]
Patient Population	Adults (18-80 years) with a confirmed diagnosis	[9] [10]
Route of Administration	Oral	[7]
Dosing Regimen	Escalating doses daily for 6 weeks (open-label), followed by a 4-week randomized withdrawal period (ATR-101 or placebo)	[7] [8]

Phase 2 Study in Congenital Adrenal Hyperplasia

A Phase 2, multicenter, single-blind, multiple-dose study was conducted to assess the safety and efficacy of ATR-101 in patients with classic CAH.[\[11\]](#)[\[12\]](#)

Parameter	Value	Reference
Study Phase	Phase 2	[12]
Indication	Classic Congenital Adrenal Hyperplasia (due to 21-hydroxylase deficiency)	[12]
Patient Population	Adults (18-80 years) with a documented diagnosis	[12]
Route of Administration	Oral	[12]
Dosing Regimen	Ascending dose levels from 125 mg twice daily up to 1000 mg twice daily. Each dose level was administered for 28 days.	[12]

Experimental Protocols

In Vitro Cytotoxicity Assay in H295R Cells

This protocol is based on studies investigating the cytotoxic effects of ATR-101 in the human adrenocortical carcinoma cell line H295R.[\[3\]](#)

Materials:

- H295R human ACC cell line
- DMEM/F12 (1:1) medium
- Nu Serum
- Insulin-Transferrin-Selenium-X
- ATR-101
- Cholesterol
- MTT or Crystal Violet staining solution

Procedure:

- Cell Culture: Maintain H295R cells in DMEM/F12 (1:1) supplemented with 10% Nu Serum and 1% Insulin-Transferrin-Selenium-X.[3]
- Cell Seeding: Seed cells in appropriate culture plates.
- Treatment: Treat cells with varying concentrations of ATR-101 (e.g., 3nM to 30μM) in the presence or absence of exogenous cholesterol (e.g., 60 μg/mL).[3]
- Incubation: Incubate for a specified period (e.g., 24 hours).[3]
- Viability Assessment: Assess cell viability using a standard method such as MTT assay or crystal violet staining.[3]

In Vivo Xenograft Study in Mice

This protocol outlines the general procedure for evaluating the in vivo efficacy of ATR-101 in a mouse xenograft model of ACC.[1][2]

Materials:

- CB17-SCID mice
- H295R cells
- ATR-101
- Vehicle (e.g., 0.5% CMC-saline)
- Calipers for tumor measurement

Procedure:

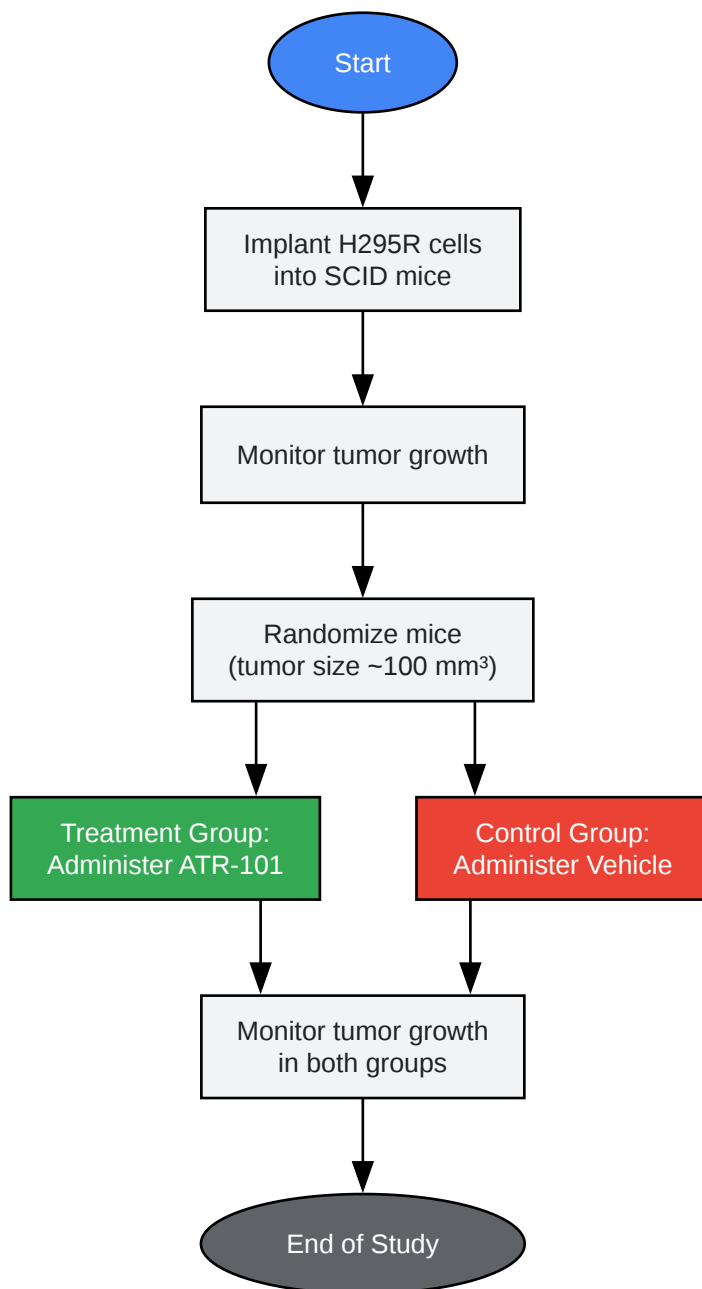
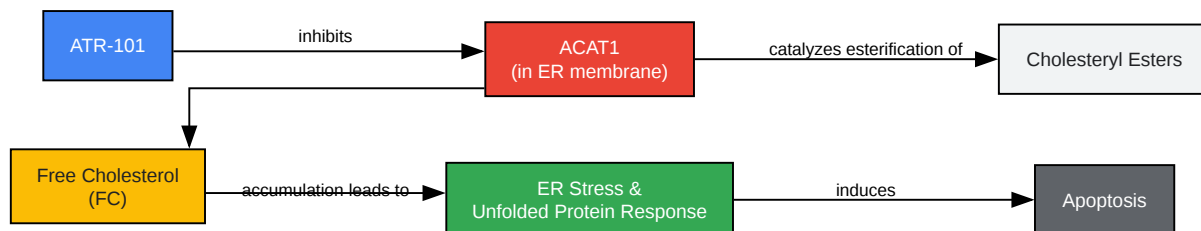
- Cell Implantation: Implant H295R cells subcutaneously into the flanks of CB17-SCID mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.

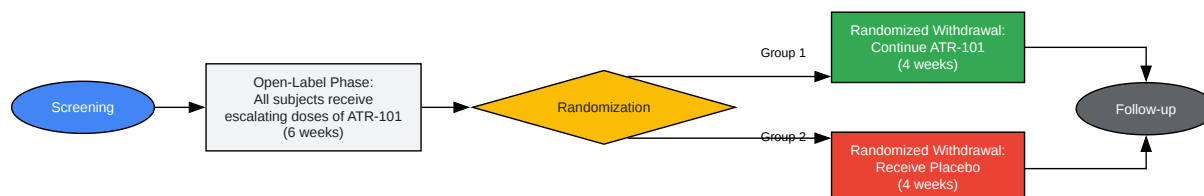
- Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment and vehicle control groups.[\[1\]](#)[\[2\]](#)
- Drug Administration: Administer ATR-101 (e.g., 1 mg/g/day) or vehicle orally via gavage.[\[1\]](#)[\[2\]](#)
- Efficacy Evaluation: Continue to monitor tumor growth in both groups to assess the effect of ATR-101.

Visualizations

ATR-101 Mechanism of Action

ATR-101 selectively inhibits ACAT1, an enzyme in the endoplasmic reticulum that esterifies intracellular free cholesterol.[\[3\]](#)[\[13\]](#) This inhibition leads to an accumulation of free cholesterol, causing ER stress and the unfolded protein response.[\[3\]](#)[\[13\]](#) Ultimately, this cascade results in the induction of apoptosis in adrenocortical cells.[\[3\]](#)[\[13\]](#)





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